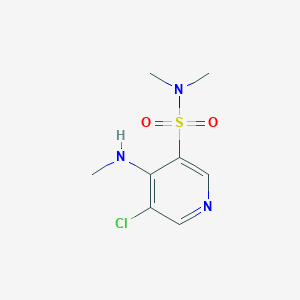
N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide is a heterocyclic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridine ring substituted with diethyl and methylamino groups, along with a sulfonamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(methylamino)pyridine, which is then subjected to further reactions.
Sulfonation: The pyridine derivative is sulfonated using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Alkylation: The sulfonated intermediate is then alkylated with diethylamine under controlled conditions to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antifungal agent due to its sulfonamide moiety.
Catalysis: The compound can act as a nucleophilic catalyst in organic synthesis, facilitating various reactions such as acylation and alkylation.
Material Science: It is used in the functionalization of polymers and the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, disrupting folate synthesis in microorganisms.
Nucleophilic Catalysis: The compound’s nucleophilic properties enable it to participate in catalytic cycles, enhancing reaction rates and selectivity.
Comparaison Avec Des Composés Similaires
- N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide
- N,N-diethyl-4-(ethylamino)pyridine-3-sulfonamide
- N,N-diethyl-4-(methylamino)pyridine-2-sulfonamide
Uniqueness: N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of diethyl and methylamino groups, along with the sulfonamide functionality, makes it a versatile compound with diverse applications in various fields.
Propriétés
Formule moléculaire |
C10H17N3O2S |
|---|---|
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H17N3O2S/c1-4-13(5-2)16(14,15)10-8-12-7-6-9(10)11-3/h6-8H,4-5H2,1-3H3,(H,11,12) |
Clé InChI |
NSEFXBLYCZECBY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=CN=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)
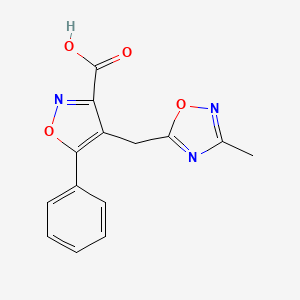
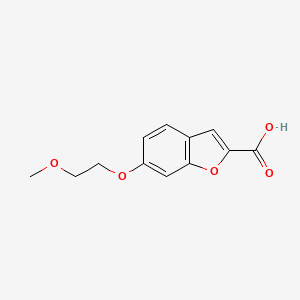
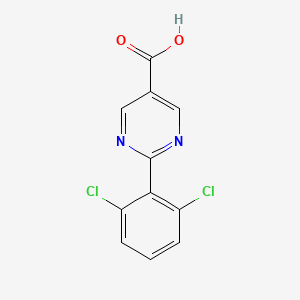
![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
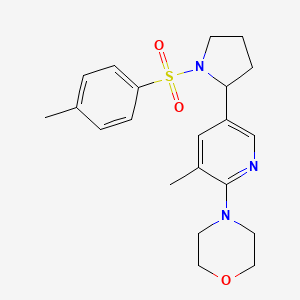
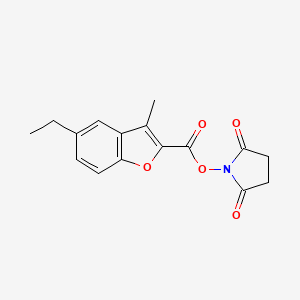




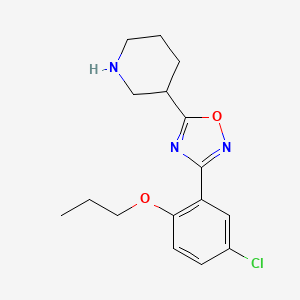
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B11805821.png)
